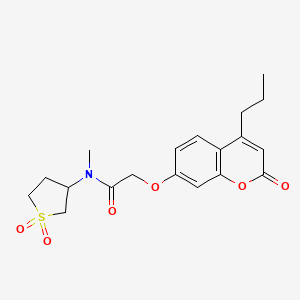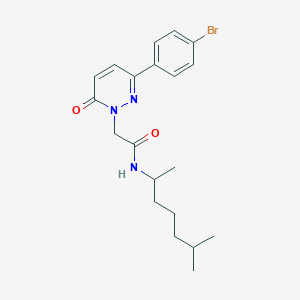![molecular formula C13H14N6O2 B11131512 4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B11131512.png)
4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde is an organic compound that features a tetrazole ring, a benzoyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with piperazine and subsequent formylation to introduce the aldehyde group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylic acid.
Reduction: 4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbinol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxyl-containing compounds with biological targets. This compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain receptors .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Similar structure but lacks the piperazine and aldehyde groups.
4-(1H-Tetrazol-1-yl)benzaldehyde: Similar structure but lacks the piperazine group.
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Contains a triazole ring instead of a tetrazole ring
Uniqueness
4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde is unique due to the combination of the tetrazole ring, benzoyl group, piperazine ring, and aldehyde group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H14N6O2 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
4-[4-(tetrazol-1-yl)benzoyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H14N6O2/c20-10-17-5-7-18(8-6-17)13(21)11-1-3-12(4-2-11)19-9-14-15-16-19/h1-4,9-10H,5-8H2 |
InChI Key |
BYIQNXONEOIHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131429.png)
![1-[4-(1-Azepanylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B11131432.png)
![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide](/img/structure/B11131435.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11131449.png)
![1-(4-Tert-butylphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131455.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylalaninamide](/img/structure/B11131461.png)
![2-[(5-Chloro-2-methoxy-benzenesulfonyl)-methyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11131464.png)
![6-imino-N,13-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131471.png)
![N-(2,6-difluorophenyl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B11131483.png)

![2-(6-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11131501.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B11131516.png)
![methyl 3-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}propanoate](/img/structure/B11131525.png)
